2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate
Description
2-((3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate is a steroidal derivative featuring a pyridine moiety at the C17 position and an acetate group at the C3 position. Its molecular formula is C26H32NO2, with a molecular weight of 390.55 g/mol (CAS: 154229-18-2) . The compound’s stereochemistry (3S,8R,9S,10R,13S,14S) is critical for its conformational stability and biological interactions.
Properties
Molecular Formula |
C26H32NO2- |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]acetate |
InChI |
InChI=1S/C26H33NO2/c1-25-11-9-17(15-24(28)29)14-19(25)5-6-20-22-8-7-21(18-4-3-13-27-16-18)26(22,2)12-10-23(20)25/h3-5,7,13,16-17,20,22-23H,6,8-12,14-15H2,1-2H3,(H,28,29)/p-1/t17-,20-,22-,23-,25-,26+/m0/s1 |
InChI Key |
XVUVTBXRRNCXAB-AULAXYJSSA-M |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)CC(=O)[O-] |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Abiraterone acetate undergoes several chemical reactions, which include oxidation and substitution.
Oxidation: Abiraterone acetate is converted to abiraterone, its active metabolite, likely through esterases.
Substitution: Abiraterone acetate can form complexes with biometals, such as iron and zinc, through substitution reactions.
Common Reagents and Conditions:
| Reaction | Reagents/Conditions |
|---|---|
| Oxidation | Esterases |
| Substitution | Biometals like iron and zinc |
- Abiraterone: The active metabolite of abiraterone acetate.
- Biometal Complexes: Complexes formed with metals like iron and zinc.
Scientific Research Applications
Abiraterone acetate has diverse applications in scientific research:
- Chemistry: Utilized as a model compound to study enzyme inhibition and drug-receptor interactions.
- Biology: Studied for its effects on androgen biosynthesis and hormone regulation.
- Medicine: Used primarily in the treatment of advanced prostate cancer.
- Industry: Employed in developing new formulations to enhance bioavailability and reduce side effects.
Mechanism of Action
Abiraterone acetate functions by selectively and irreversibly inhibiting the enzyme CYP17A1 (17 alpha-hydroxylase/C17,20-lyase), which is crucial for androgen biosynthesis.
Comparison with Similar Compounds
Abiraterone acetate is often compared to other antiandrogens used in prostate cancer treatment:
- Enzalutamide: Another antiandrogen used in prostate cancer treatment.
- Apalutamide: A second-generation antiandrogen that also targets the androgen receptor.
- Darolutamide: Similar to enzalutamide and apalutamide, inhibiting the androgen receptor.
Abiraterone acetate's uniqueness lies in its mechanism, inhibiting CYP17A1, an enzyme involved in androgen biosynthesis, rather than directly targeting the androgen receptor.
Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H32NO2 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 2-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]acetate |
| InChI | InChI=1S/C26H33NO2/c1-25-11-9-17(15-24(28)29)14-19(25)5-6-20-22-8-7-21(18-4-3-13-27-16-18)26(22,2)12-10-23(20)25/h3-5,7,13,16-17,20,22-23H,6,8-12,14-15H2,1-2H3,(H,28,29)/p-1/t17-,20-,22-,23-,25-,26+/m0/s1 |
| InChI Key | XVUVTBXRRNCXAB-AULAXYJSSA-M |
| Isomeric SMILES | C[C@]12CCC@@HCC(=O)[O-] |
| Canonical SMILES | CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)CC(=O)[O-] |
Chemical Reactions Analysis
Types of Reactions: Abiraterone acetate undergoes various chemical reactions, including:
Oxidation: Conversion of abiraterone acetate to abiraterone, the active metabolite, is likely mediated by esterases.
Reduction: Not commonly involved in its primary metabolic pathways.
Substitution: Abiraterone acetate can form complexes with biometals, such as iron and zinc, through substitution reactions.
Common Reagents and Conditions:
Oxidation: Esterases are involved in the conversion of abiraterone acetate to abiraterone.
Substitution: Reactions with biometals like iron and zinc.
Major Products Formed:
Abiraterone: The active metabolite formed from abiraterone acetate.
Biometal Complexes: Complexes with metals like iron and zinc.
Scientific Research Applications
Abiraterone acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and drug-receptor interactions.
Biology: Investigated for its effects on androgen biosynthesis and hormone regulation.
Medicine: Primarily used in the treatment of advanced prostate cancer.
Industry: Utilized in the development of new formulations to enhance bioavailability and reduce side effects.
Mechanism of Action
Abiraterone acetate works by selectively and irreversibly inhibiting the enzyme CYP17A1 (17 alpha-hydroxylase/C17,20-lyase), which is essential for androgen biosynthesis . By inhibiting this enzyme, abiraterone acetate reduces the production of testosterone and other androgens, thereby decreasing the growth and proliferation of prostate cancer cells . The molecular targets involved include the androgen receptor and the pathways regulating androgen synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Stereochemical Variants
A closely related analog, (3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate, differs only in the stereochemistry at the C3 position (R instead of S). This minor change results in a molecular weight of 391.55 g/mol and may alter binding affinities to steroid receptors or metabolic enzymes .
Substituent Modifications
Pyridine vs. Hydroxyl/Acetyl Groups
- Hydroxylated Analog : The compound (3R,5S,6S,8S,9S,10R,13S,14S,17S)-6-hydroxy-10,13-dimethyl-17-(pyridin-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate replaces the acetate with a hydroxyl group. This increases hydrophilicity but reduces metabolic stability due to susceptibility to oxidation .
- Acetylated Derivative : (8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-...-11-yl acetate (CAS: 2268-98-6) introduces an acetyl group at C17, which may enhance membrane permeability but could reduce receptor selectivity .
Pyridine vs. Aliphatic Chains
Compounds like (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-...-3-yl acetate (CAS: 604-35-3) substitute pyridine with a branched aliphatic chain. This modification drastically increases lipophilicity (logP ~6.2 predicted) and may improve blood-brain barrier penetration but reduces solubility in aqueous media .
Comparative Data Table
Biological Activity
The compound 2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties through various studies and evaluations.
This compound is characterized by its unique structure which includes a cyclopenta[a]phenanthrene core and a pyridine moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2517964-85-9 |
| Molecular Formula | C23H30N2O2 |
| Molecular Weight | 366.50 g/mol |
| Boiling Point | 570.0 ± 50.0 °C (Predicted) |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound and its analogs. The following findings are noteworthy:
-
In Vitro Studies : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human T-cell leukemia (CEM) and human cervix carcinoma (HeLa) cell lines .
- Mechanism of Action : The presence of the pyridine group is believed to enhance its interaction with cellular targets involved in cancer proliferation.
- In Vivo Studies : Animal models have shown that the compound can reduce tumor size and improve survival rates in subjects with induced tumors .
Other Biological Activities
Apart from anticancer properties, this compound has been evaluated for other biological activities:
- Anti-inflammatory Effects : Some studies suggest that the compound may inhibit pro-inflammatory cytokines in vitro .
- Antioxidant Activity : Preliminary data indicate that it may possess antioxidant properties that could protect cells from oxidative stress.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study on Anticancer Efficacy : A study involving the treatment of HeLa cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability . The most effective concentration resulted in a 70% reduction in cell proliferation.
- Evaluation of Side Effects : In a toxicity assessment on healthy cell lines (HMEC-1), the compound exhibited lower cytotoxicity compared to conventional chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed critical insights into how modifications to the molecular structure affect biological activity. The presence of specific functional groups such as hydroxyl or methoxy groups on the phenanthrene core significantly enhances anticancer activity .
Q & A
Q. Q1. What are the key synthetic pathways for this compound, and how do reaction conditions influence stereochemical outcomes?
The compound is synthesized via multi-step organic reactions starting from steroid precursors. Key steps include:
- Functionalization of the steroid core : Introduction of the pyridin-3-yl group at C17 and acetate at C3 requires regioselective protection/deprotection strategies to preserve stereochemistry .
- Critical reaction parameters :
- Temperature : Maintained between 0–25°C during nucleophilic substitutions to minimize epimerization .
- Inert atmosphere : Necessary for reactions involving Grignard reagents or organometallic intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves diastereomers .
Q. Q2. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Spectroscopic techniques :
- NMR : - and -NMR confirm stereochemistry at chiral centers (e.g., C3, C10, C13) and acetate integration .
- X-ray crystallography : Resolves absolute configuration, particularly for the cyclopenta[a]phenanthrene core .
- Purity validation :
Q. Q3. What is the hypothesized mechanism of action in biological systems?
The compound’s steroid-like structure suggests interaction with nuclear receptors (e.g., glucocorticoid or androgen receptors).
- Docking studies : Pyridin-3-yl and acetate groups enhance hydrogen bonding with receptor active sites .
- In vitro assays : Measure binding affinity via fluorescence polarization or radioligand displacement .
Advanced Research Questions
Q. Q4. How can researchers optimize synthetic yield while minimizing stereochemical byproducts?
- Catalyst screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric induction at C3 and C17 .
- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, reducing aggregation-related side reactions .
- Reaction monitoring : Real-time FTIR or LC-MS detects intermediate formation, enabling rapid optimization .
Q. Table 1: Yield Optimization Strategies
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Reduces epimerization by 30% |
| Catalyst Loading | 5–10 mol% | Increases enantiomeric excess (ee) to 92% |
| Reaction Time | 12–24 hrs | Minimizes hydrolysis of acetate group |
Q. Q5. How to resolve contradictions in reported biological activity data across studies?
- Source of variability :
- Impurity profiles : Trace diastereomers (e.g., C3 epimers) may exhibit antagonistic effects .
- Assay conditions : Serum protein binding in cell-based assays alters effective concentrations .
- Mitigation strategies :
- Batch standardization : Use orthogonal purity validation (HPLC + NMR) .
- Dose-response curves : Include positive controls (e.g., dexamethasone for glucocorticoid activity) .
Q. Q6. What novel chemical transformations can this compound undergo for structure-activity relationship (SAR) studies?
Q. Table 2: Reaction Pathways for SAR Exploration
| Reaction Type | Reagents/Conditions | Target Modification |
|---|---|---|
| Oxidation | KMnO4, acetone/H2O (0°C) | C3 ketone |
| Nucleophilic Substitution | NaN3, DMF, 80°C | C17 azide |
| Cross-Coupling | Pd(PPh3)4, CuI, amine base | C17 aryl extensions |
Critical Data Contradictions and Solutions
- Discrepancy in melting points : Reported values vary due to polymorphic forms. Use differential scanning calorimetry (DSC) to identify stable crystalline phases .
- Conflicting receptor binding data : Validate via orthogonal assays (e.g., SPR vs. radioligand binding) to account for kinetic vs. equilibrium measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
